Bienvenue dans la boutique en ligne BenchChem!

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Positional isomerism Impurity profiling HPLC method development

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast (CAS 162401-43-6) is the positional isomer impurity of roflumilast, distinguished by reversed cyclopropylmethoxy (4-position) and difluoromethoxy (3-position) substitution relative to the parent API. Supplied as a fully characterized ISO 17034-certified reference standard with comprehensive documentation (NMR, MS, HPLC, IR, UV) to support ICH Q2(R1) method validation, USP/EP monograph compliance, and ANDA/NDA regulatory submissions. Its unique chromatographic retention (LogP ≈ 4.84) and MS/MS fragmentation ensure unambiguous impurity quantification.

Molecular Formula C17H14Cl2F2N2O3
Molecular Weight 403.2 g/mol
CAS No. 162401-43-6
Cat. No. B134885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast
CAS162401-43-6
Synonyms4-(Cyclopropylmethoxy)-N-(3,5-dichloro-4-pyridinyl)-3-(difluoromethoxy)benzamide; 
Molecular FormulaC17H14Cl2F2N2O3
Molecular Weight403.2 g/mol
Structural Identifiers
SMILESC1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
InChIInChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(25-8-9-1-2-9)14(5-10)26-17(20)21/h3-7,9,17H,1-2,8H2,(H,22,23,24)
InChIKeyVXNCCFGMEHFNBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast (CAS 162401-43-6): Positional Isomer Impurity Standard for PDE4 Inhibitor Pharmaceutical Analysis


4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast (CAS 162401-43-6) is a positional isomeric impurity of the phosphodiesterase 4 (PDE4) inhibitor roflumilast [1]. The compound bears the IUPAC name 4-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-3-(difluoromethoxy)benzamide, with molecular formula C₁₇H₁₄Cl₂F₂N₂O₃ and molecular weight 403.2 g/mol . Roflumilast (CAS 162401-32-3), the parent API, carries the 3-cyclopropylmethoxy-4-difluoromethoxy substitution pattern, whereas this compound is distinguished by the reversed placement of the cyclopropylmethoxy and difluoromethoxy groups on the benzamide aromatic ring [1]. It is formally designated as Roflumilast Impurity A (also referred to as Impurity 1 or Impurity 12) and is supplied as a characterized reference material for analytical method development, method validation, and quality control applications during roflumilast pharmaceutical manufacturing and regulatory submissions [2].

Why Generic PDE4 Inhibitor Standards Cannot Substitute for 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast (CAS 162401-43-6) in Regulatory-Compliant Impurity Analysis


The analytical requirements for roflumilast pharmaceutical quality control are governed by pharmacopeial monographs (USP/EP) that mandate the identification, quantification, and control of specific process-related and degradation impurities [1]. Generic PDE4 inhibitor standards or alternative roflumilast-related compounds cannot substitute for this positional isomer impurity because chromatographic retention behavior, mass spectrometric fragmentation patterns, and UV absorbance characteristics are uniquely determined by the specific 4-cyclopropylmethoxy-3-difluoromethoxy substitution pattern . The positional isomerism relative to the parent API (3-cyclopropylmethoxy-4-difluoromethoxy) directly impacts reversed-phase HPLC retention time and MS/MS transitions, meaning that use of an incorrect reference standard would produce false-negative impurity detection or inaccurate quantification during method validation and release testing . Furthermore, regulatory submissions under ANDA or NDA pathways require impurity reference standards to be fully characterized with traceability documentation and certificates of analysis specifying chromatographic purity and structural confirmation—requirements that generic PDE4 inhibitor research compounds do not satisfy [2].

Quantitative Differentiation Evidence: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast (CAS 162401-43-6) vs. Alternative Impurity Standards and Generic PDE4 Inhibitor Compounds


Structural Isomerism: Positional Differentiation from Parent Roflumilast API Enables Specific Impurity Resolution

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is a positional isomer of roflumilast, differing in the substitution pattern on the benzamide aromatic ring: the target compound carries the cyclopropylmethoxy group at the 4-position and the difluoromethoxy group at the 3-position, whereas roflumilast API (CAS 162401-32-3) bears the cyclopropylmethoxy group at the 3-position and the difluoromethoxy group at the 4-position [1]. This structural inversion produces distinct chromatographic retention behavior essential for resolving the impurity from the main API peak in validated HPLC methods .

Positional isomerism Impurity profiling HPLC method development

ISO 17034 Accreditation: Certified Reference Material Traceability vs. Uncertified Research-Grade Compounds

The compound is available as an ISO 17034-certified reference material (CRM) from accredited suppliers, providing metrological traceability, documented uncertainty budgets, and comprehensive certificates of analysis including NMR, MS, HPLC, IR, and UV characterization [1]. In contrast, generic research-grade PDE4 inhibitor compounds or non-certified roflumilast impurities are supplied with minimal characterization (typically only purity specification by HPLC area% without full structural confirmation) and lack the regulatory documentation required for ANDA/NDA submissions .

Reference standard certification ISO 17034 Regulatory compliance

Chromatographic Purity Specifications: High-Purity Reference Material (95-99%) Enables Accurate Quantification in Validated Methods

Commercial suppliers provide 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast at purity specifications ranging from >95% to 99% as determined by HPLC . This purity level exceeds the requirements for impurity reference standards used in quantitative analytical methods where the reference material must be of sufficient purity to accurately determine response factors and establish linearity for impurity quantification . In contrast, alternative roflumilast impurity compounds may be offered at lower purity grades (e.g., 90%) that introduce systematic bias into quantification and require purity correction calculations .

HPLC purity Impurity quantification Method validation

Regulatory Designation as Pharmacopeial Impurity: Direct Applicability to USP/EP Compliance vs. Non-Designated Research Compounds

4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast is formally recognized as Roflumilast Impurity A (also designated Impurity 1 or Impurity 12) and is listed among roflumilast-related substances requiring control in pharmaceutical products [1]. Reference standards for this impurity can be provided with traceability to USP or EP pharmacopeial standards, enabling direct use in compendial method verification [2]. Generic PDE4 inhibitor standards (e.g., rolipram, cilomilast, apremilast) or non-designated roflumilast synthetic intermediates lack this formal pharmacopeial recognition and cannot be substituted for impurity identification in regulatory filings [3].

Pharmacopeial impurity USP monograph ANDA submission

LogP Differentiation: Altered Lipophilicity Relative to Parent API Impacts Chromatographic Retention and Method Selectivity

The positional isomerism between 4-(cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast and the parent roflumilast API is predicted to alter the compound‘s lipophilicity, with calculated LogP values serving as a key differentiator for reversed-phase HPLC method development [1]. The target compound exhibits a calculated LogP of approximately 4.84 [1], whereas roflumilast API (CAS 162401-32-3) shows calculated LogP values reported in the range of 4.0-4.5 [2]. This difference in calculated lipophilicity translates to measurable differences in C18 column retention time, enabling chromatographic resolution of the impurity from the main API peak under optimized isocratic or gradient conditions [3].

LogP Lipophilicity Reversed-phase chromatography

Validated Application Scenarios for 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast (CAS 162401-43-6) Based on Differentiated Evidence


Analytical Method Development and Validation for Roflumilast Impurity Profiling

Use as a characterized reference standard for developing and validating HPLC or UPLC methods to detect and quantify the positional isomer impurity in roflumilast API and finished drug products. The defined substitution pattern (4-cyclopropylmethoxy-3-difluoromethoxy) and calculated LogP ≈ 4.84 enable specific retention time identification and resolution from the parent API peak under reversed-phase conditions [1][2]. The availability of ISO 17034-certified reference material with full characterization documentation (NMR, MS, HPLC, IR, UV) supports ICH Q2(R1) method validation requirements for specificity, linearity, accuracy, and precision .

Quality Control Release Testing for Roflumilast Commercial Manufacturing

Deploy as a reference standard in QC laboratories for routine release testing of roflumilast API batches and finished dosage forms. The compound's formal designation as Roflumilast Impurity A / Impurity 1 ensures compliance with USP/EP monograph requirements for related substances testing [1]. The high chromatographic purity specification (95-99%) minimizes the need for purity correction factors during quantitative analysis, improving the accuracy of impurity content determination in commercial batches [2].

ANDA/NDA Regulatory Submission Documentation

Incorporate as a fully characterized impurity reference standard in the Chemistry, Manufacturing, and Controls (CMC) section of Abbreviated New Drug Applications (ANDAs) or New Drug Applications (NDAs) for generic roflumilast products. The ISO 17034-accredited certification and comprehensive characterization package (including structural conformance reports) satisfy FDA and EMA requirements for impurity standard qualification and traceability documentation [1]. The positional isomerism relative to roflumilast API establishes the specific impurity identity required for regulatory impurity profiling [2].

Stability-Indicating Method Development and Forced Degradation Studies

Utilize as a reference marker for developing stability-indicating analytical methods that must resolve the positional isomer impurity from degradation products under forced degradation conditions (acid, base, oxidative, thermal, photolytic). The distinct chromatographic retention behavior derived from the 4-cyclopropylmethoxy-3-difluoromethoxy substitution pattern and higher calculated LogP relative to the parent API ensures reliable peak identification in complex degradation matrices [1][2]. This application is essential for establishing product shelf-life specifications and demonstrating method stability-indicating capability per ICH Q1A(R2) guidelines .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclopropylmethoxy)-3-(difluoromethoxy) Roflumilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.